molecular formula C11H10N2 B1213797 Naphthalene-2-carboximidamide CAS No. 5651-14-9

Naphthalene-2-carboximidamide

Cat. No.: B1213797
CAS No.: 5651-14-9
M. Wt: 170.21 g/mol
InChI Key: URXJHZXEUUFNKM-UHFFFAOYSA-N
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Description

Contextualization within Amidines and Naphthalene (B1677914) Chemical Space

Naphthalene-2-carboximidamide is structurally defined by a naphthalene bicyclic aromatic hydrocarbon core substituted with a carboximidamide group at the 2-position. To understand its chemical nature, it is essential to consider its two primary components:

Amidines: Amidines are a class of organic compounds characterized by the functional group RC(=NR)NR₂, making them imine derivatives of amides. wikipedia.org They are known for being much more basic than amides and are considered among the strongest uncharged bases. wikipedia.org This high basicity is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org This functional group is a significant structural motif in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.govrsc.orgnih.gov

Naphthalene: Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org First identified in coal tar in the early 1820s, its structure was confirmed in the 1860s. wikipedia.orgijpsjournal.comucdavis.edu The naphthalene ring system is a prevalent scaffold in medicinal chemistry and materials science due to its aromaticity and lipophilicity, which can influence a molecule's ability to interact with biological targets or confer specific electronic and optical properties. ijpsjournal.comthieme-connect.comnih.gov Naphthalene derivatives are explored for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijpsjournal.comthieme-connect.comresearchgate.net

This compound, therefore, exists at the intersection of these two chemical spaces. It combines the aromatic, planar, and hydrophobic characteristics of the naphthalene moiety with the highly basic and interactive potential of the amidine functional group. nih.govvulcanchem.com

Significance as a Versatile Synthetic Scaffold in Organic Chemistry

In organic chemistry, a synthetic scaffold is a core molecular structure upon which new functional groups or molecular fragments can be built to create a library of diverse compounds. nih.govmdpi.comresearchgate.net this compound serves as such a scaffold, providing a robust platform for the synthesis of more complex molecules. smolecule.comuib.no

Its versatility stems from the reactivity of its constituent parts:

The amidine group can undergo various chemical transformations. It can be involved in cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry. smolecule.com

The naphthalene ring can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the molecule's properties. nih.gov

This dual functionality makes this compound a valuable starting material or intermediate for creating novel compounds for drug discovery and materials science. smolecule.comsmolecule.com Researchers can systematically modify the structure to optimize biological activity or physical properties, a common strategy in the development of new therapeutic agents and functional materials. uib.no

Overview of Key Research Areas and Historical Developments

While the specific historical timeline for the first synthesis of this compound is not widely documented, the methods for creating its core components are well-established. The Pinner reaction, a classic method for synthesizing amidines from nitriles, was developed in the late 19th century. wikipedia.org The chemistry of naphthalene has been explored since its discovery in the 1820s. wikipedia.org

Research involving this compound and its derivatives spans several key areas:

Medicinal Chemistry: The amidine functional group is a known pharmacophore, and naphthalene derivatives exhibit a broad spectrum of biological activities. nih.govthieme-connect.comresearchgate.net Consequently, derivatives of this compound have been investigated for their potential as therapeutic agents. Research has indicated activities such as antitumor, antibacterial, and antifungal properties in related structures. smolecule.com For instance, certain naphthalene derivatives have been explored as antimicrobial agents against various pathogens. ijpsjournal.comsmolecule.com

Materials Science: The naphthalene component, as a π-conjugated aromatic system, suggests potential applications in the development of functional organic materials for electronics and catalysis. nih.govsmolecule.com The planar nature of the naphthalene ring allows for π-π stacking interactions, a feature that can be exploited in the design of materials with specific electronic or optical properties. vulcanchem.com

Synthetic Chemistry: The compound is a subject of interest for developing new synthetic methodologies. For example, modern synthetic strategies focus on efficient, regioselective preparations of substituted naphthalenes through methods like metal-catalyzed reactions and cycloadditions. thieme-connect.comresearchgate.netacs.org

Data Tables

Chemical Compound Information

Identifier Type Value
IUPAC Name This compound nih.gov
CAS Number 5651-14-9 nih.gov
Synonyms beta-Naphthamidine, 2-Naphthamidine, Naphthalene-2-carboxamidine nih.gov
Molecular Formula C₁₁H₁₀N₂ nih.gov
InChI InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13) nih.gov

| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=N)N nih.gov |

Physicochemical Properties

Property Value
Molecular Weight 170.21 g/mol nih.gov
Topological Polar Surface Area 49.9 Ų nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 1 nih.gov
Complexity 200 nih.gov

| XLogP3 | 2.7 nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXJHZXEUUFNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205052
Record name beta-Naphthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-14-9
Record name beta-Naphthamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Naphthamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Naphthalene 2 Carboximidamide

Established Synthetic Routes to Naphthalene-2-carboximidamide Core Structure

Traditional methods for the synthesis of amidines have been widely adapted for the preparation of this compound. These routes often involve multi-step processes starting from common naphthalene-based precursors.

A direct approach to forming the amidine functional group involves the condensation of a carboxylic acid with guanidine (B92328). In this context, 2-naphthoic acid serves as the primary precursor. The reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by guanidine, followed by dehydration. This is often accomplished in the presence of an acidic catalyst or a coupling agent to drive the reaction towards the formation of the amidine. smolecule.comresearchgate.net The direct use of guanidine provides both nitrogen atoms of the final amidine group in a single step.

The reaction can be generalized as the condensation between the naphthoic acid derivative and guanidine, often under heating to remove water.

Table 1: Guanidine Reaction Approach

PrecursorReagentConditionsProduct
2-Naphthoic AcidGuanidineAcidic catalyst, HeatThis compound

Cyanamide (B42294) and its derivatives are versatile reagents in the synthesis of nitrogen-containing compounds. One conceptual strategy involves the reaction of a naphthalene (B1677914) precursor with cyanamide. smolecule.com While less common for direct synthesis of unsubstituted amidines, a plausible pathway involves the addition of an organometallic naphthalene species to cyanamide. For instance, a Grignard reagent derived from 2-bromonaphthalene (B93597) could react with cyanamide, followed by hydrolysis, to yield the target amidine. Alternatively, cyanamide can be used in reactions that ultimately form a guanidine-like structure which is then attached to the naphthalene ring.

A common and reliable method proceeds through the formation of a carboxamide intermediate. This two-step approach begins with the conversion of 2-naphthoic acid into a more reactive acyl chloride. 2-Naphthoyl chloride is readily synthesized from 2-naphthoic acid using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com

The resulting 2-naphthoyl chloride is then reacted with ammonia (B1221849) to produce Naphthalene-2-carboxamide (also known as 2-naphthamide). nih.gov The subsequent conversion of the amide to the amidine is the crucial step. This can be achieved by first converting the amide to an imidoyl chloride using a reagent like phosphorus pentachloride (PCl₅), followed by reaction with ammonia. A milder alternative involves the activation of the amide with an agent such as trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of a base like pyridine, which forms a highly reactive intermediate that readily reacts with ammonia or amines to give the corresponding amidine. researchgate.net

Table 2: Synthesis via Acyl Chloride Precursor

StepStarting MaterialReagent(s)Intermediate/Product
12-Naphthoic AcidThionyl chloride (SOCl₂)2-Naphthoyl chloride
22-Naphthoyl chlorideAmmonia (NH₃)Naphthalene-2-carboxamide
3Naphthalene-2-carboxamide1. Triflic anhydride, Pyridine2. Ammonia (NH₃)This compound

The Pinner reaction is a classic and widely used method for the synthesis of amidines from nitriles. tandfonline.comsemanticscholar.orgwikipedia.org This reaction begins with the treatment of 2-cyanonaphthalene with an anhydrous alcohol, such as methanol (B129727) or ethanol, in the presence of dry hydrogen chloride (HCl) gas. organic-chemistry.org This step forms the corresponding imidate salt, known as a Pinner salt. wikipedia.orgnumberanalytics.com This intermediate is then isolated and subsequently treated with ammonia in an alcoholic solution to yield this compound hydrochloride, from which the free base can be liberated. The Pinner reaction is advantageous as it often proceeds under relatively mild conditions and provides good yields, though it requires anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester. tandfonline.comwikipedia.org

More direct methods involve the addition of ammonia or metal amides to the nitrile. For instance, reacting 2-cyanonaphthalene with a metal amide like sodium amide (NaNH₂) in liquid ammonia can directly furnish the amidine. tandfonline.com These methods bypass the isolation of the imidate intermediate but may require more stringent reaction conditions.

Table 3: Nitrile-Amine Condensation (Pinner Reaction)

StepStarting MaterialReagent(s)Intermediate/Product
12-CyanonaphthaleneAnhydrous Alcohol (e.g., Ethanol), Dry HClNaphthalene-2-carboximidic acid ethyl ester hydrochloride (Pinner Salt)
2Pinner SaltAmmonia (NH₃)This compound

Direct Amidation Techniques Utilizing Acyl Chloride Precursors

Novel and Optimized Protocols for this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for amidine synthesis, with a particular emphasis on catalytic approaches.

Transition-metal catalysis has emerged as a powerful tool for the formation of C–N bonds, providing novel pathways for amidine synthesis. Copper-catalyzed systems are particularly noteworthy for their efficiency and cost-effectiveness. organic-chemistry.org One such approach is the copper-catalyzed addition of amines to nitriles. For the synthesis of this compound, this would involve the reaction of 2-cyanonaphthalene with ammonia or an ammonia surrogate in the presence of a copper catalyst, such as copper(I) iodide (CuI), often with a suitable ligand and base. chemistryviews.org These reactions can offer high yields under milder conditions than traditional methods. organic-chemistry.org

Palladium-catalyzed reactions have also been developed, primarily for the synthesis of N-aryl amidines through cross-coupling reactions. acs.org While less direct for the unsubstituted target compound, these methodologies highlight the potential for catalytic routes in constructing complex amidine derivatives. For example, a palladium-catalyzed three-component reaction of an aryl halide, a diamine, and an isocyanide can produce various 2-aryl-2-imidazolines, which are cyclic amidines. acs.org Adapting such catalytic systems to use ammonia directly remains an area of active research.

Table 4: Catalytic Synthesis Approach

Catalyst SystemPrecursorAmine SourceGeneral Conditions
Copper(I) Iodide (CuI) / Ligand2-CyanonaphthaleneAmmonia / Metal AmideInert atmosphere, Solvent (e.g., DMSO), Base
Palladium Complex2-BromonaphthaleneAmmonia / AmineMulticomponent reaction setup

Stereoselective Synthesis of this compound Analogues

The stereoselective synthesis of this compound analogues is crucial for developing new therapeutic agents, as the biological activity of chiral molecules often depends on their specific stereochemistry. While direct stereoselective methods for this compound itself are not extensively detailed in the provided search results, the synthesis of chiral precursors and related naphthalene derivatives highlights relevant strategies.

One approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the naphthalene ring system or the introduction of functional groups. For instance, the synthesis of Tröger's base analogues, which are chiral bridged diamines, has been achieved by reacting methyl-6-amino-naphthalene-2-carboxylate with a methylene (B1212753) source in an acidic medium. This reaction can lead to the formation of chiral structures like the Spiro Tröger's base. researchgate.net

Furthermore, stereoselective reactions can be employed to create specific stereocenters on the side chains of naphthalene derivatives. For example, a stereoselective approach for synthesizing all-syn isoprostanes, which are complex natural products, utilizes an acid-catalyzed Diels-Alder reaction to introduce a side chain with a predetermined stereochemistry of a hydroxyl group. acs.org While not directly applied to this compound, this principle of using stereoselective reactions to build complex side chains can be adapted for its analogues.

A patent for this compound derivatives mentions their preparation and therapeutic application, suggesting that stereoselective synthesis is a relevant consideration for their biological activity. google.com The development of catalysts for asymmetric hydrogenation is also a related field that could be applied to the synthesis of chiral naphthalene derivatives. google.com

The following table summarizes key aspects of stereoselective synthesis relevant to this compound analogues:

Strategy Description Potential Application to this compound Analogues
Chiral AuxiliariesTemporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction.Can be used in the synthesis of chiral naphthalene precursors.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another.Applicable for creating stereocenters in the naphthalene core or its side chains.
Diastereoselective ReactionsReactions that preferentially form one diastereomer over another, often by controlling the approach of a reagent to a chiral molecule.Useful for building complex, multi-stereocenter side chains on the naphthalene scaffold.

Chemistry of this compound Precursors and Intermediates

The synthesis of this compound relies on the availability and reactivity of key precursors, primarily naphthalene-2-carboxylic acid derivatives, as well as naphthalene-based nitriles and amines.

Naphthalene-2-carboxylic acid and its derivatives are fundamental building blocks for this compound. Several synthetic routes to these precursors have been developed.

A common method involves the oxidation of a suitable precursor. For instance, 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) can be converted to 5-bromo-6-methoxynaphthalene-2-carboxylic acid through a haloform reaction. researchgate.net Subsequent functional group manipulations, such as esterification, methoxylation, and de-esterification, can yield more complex derivatives like 5,6-dimethoxynaphthalene-2-carboxylic acid. researchgate.net

Another strategy is the carbonylation of halogenated naphthalenes. Catalytic methods using cobalt, rhodium, palladium, molybdenum, or nickel complexes can convert halogen-substituted naphthalenes to their corresponding carboxylic acids. google.com For example, 1-chloronaphthalene (B1664548) can be carbonylated to 1-naphthalenecarboxylic acid using a Co₂(CO)₈ catalyst. google.com

Grignard reactions also provide a viable route. 2-Bromonaphthalene can be converted to a Grignard reagent, which upon treatment with carbon dioxide, yields naphthalene-2-carboxylic acid. google.com

More modern approaches include Heck-type carboxylation and Negishi-type coupling reactions. tandfonline.com For example, 6-(trifluoro-methanesulfonyloxy)-3,4-dihydro-naphthalene-2-carboxylic acid methyl ester can undergo a Negishi coupling with aryl bromides to produce various 6-substituted naphthalene-2-carboxylic acid derivatives. tandfonline.com Stobbe condensation followed by cyclization is another powerful method, starting from materials like 2,4-dimethoxybenzaldehyde (B23906) to form ethyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid. ctu.edu.vn

The table below outlines some synthetic methods for naphthalene-2-carboxylic acid derivatives:

Starting Material Reagents Product Yield Reference
2-Acetyl-5-bromo-6-methoxynaphthaleneHaloform reaction5-Bromo-6-methoxynaphthalene-2-carboxylic acid- researchgate.net
2-BromonaphthaleneKCN, CuCN-Cu°2-Naphthalenecarboxylic acid14% google.com
2-BromonaphthaleneMg, CO₂2-Naphthalenecarboxylic acid42% google.com
1-IodonaphthaleneMalononitrile, Cu-catalyst1-Naphthalenecarboxylic acid~50% google.com
2,4-Dimethoxybenzaldehyde, Diethyl succinatet-BuOK, then cyclizationEthyl 4-acetoxy-6,8-dimethoxynaphthalene-2-carboxylate- ctu.edu.vn

Naphthalene-based nitriles and amines are crucial intermediates in the synthesis of this compound.

Naphthalene-based Nitriles (Naphthonitriles):

Aromatic nitriles, including naphthonitriles, are versatile synthetic intermediates. numberanalytics.com They can be synthesized by the cyanation of halogenated naphthalenes. For instance, 2-bromonaphthalene can be treated with potassium cyanide (KCN) in the presence of a copper catalyst to yield 2-cyanonaphthalene (naphthalene-2-carbonitrile). google.com

Naphthonitriles are reactive towards nucleophiles and can undergo various transformations. numberanalytics.com A key reaction is their conversion to amidines. For example, the direct condensation of a naphthalenamine with a benzonitrile (B105546) in the presence of a Lewis acid like AlCl₃ can form an N-arylbenzamidine. This type of reaction, known as the Pinner reaction, is a fundamental method for synthesizing amidines from nitriles. semanticscholar.org The nitrile is activated by the Lewis acid, forming a highly electrophilic nitrilium intermediate that is then attacked by the amine.

Naphthalene-based Amines (Naphthylamines):

Naphthylamines are essential for introducing the amine functionality required for the carboximidamide group. The Bucherer reaction is a classic method for preparing naphthylamines from naphthols. researchgate.netnih.gov For example, 2-naphthol (B1666908) can be converted to 2-naphthylamine (B18577) in high yield using this reaction. researchgate.net Microwave irradiation can be used to accelerate the Bucherer reaction. researchgate.net

Naphthylamines can be further functionalized. For instance, they can undergo acylation with benzoyl chloride to form N-(naphthalen-1-yl)benzamide, which can then be converted to the corresponding carboximidamide. They also participate in cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl groups onto the naphthalene ring. nih.gov

The reactivity of naphthalene dianions, formed by the reduction of naphthalene with alkali metals, has also been studied. These highly reactive species can react with alkyl fluorides, demonstrating a different mode of reactivity. researchgate.net

The following table summarizes key reactions involving naphthalene-based nitriles and amines:

Reactant Reagents/Reaction Type Product Significance Reference
2-BromonaphthaleneKCN, CuCN-Cu°2-CyanonaphthaleneSynthesis of nitrile precursor google.com
Naphthalen-1-amine, BenzonitrileAlCl₃ (Pinner Reaction)N'-(Naphthalen-1-yl)benzenecarboximidamideDirect formation of an amidine
2-NaphtholBucherer Reaction2-NaphthylamineSynthesis of amine precursor researchgate.net
6-Bromonaphth-2-ylaminesPyridylboronic acids (Suzuki Coupling)Pyridyl-substituted naphthylaminesFunctionalization of the naphthalene core nih.gov

Reaction Mechanisms and Transformation Studies of Naphthalene 2 Carboximidamide

Hydrolysis Pathways of the Carboximidamide Moiety

The carboximidamide group of naphthalene-2-carboximidamide is susceptible to hydrolysis under both acidic and basic conditions. This process leads to the cleavage of the C-N bond and the formation of naphthalene-2-carboxylic acid and ammonia (B1221849) or an amine. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following proton transfer steps, the amine or ammonia is eliminated as a leaving group, and deprotonation of the newly formed carbonyl group yields the corresponding carboxylic acid. youtube.com

In a basic medium, the hydrolysis proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the amide ion (a poor leaving group) or a deprotonated amine. The reaction is typically driven to completion by the formation of a carboxylate salt and ammonia or an amine. libretexts.org

Condensation Reactions Leading to this compound Derivatives

This compound can undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to form a range of derivatives. smolecule.com These reactions typically involve the nucleophilic attack of the nitrogen atom of the carboximidamide group on the carbonyl carbon of the aldehyde or ketone.

The initial addition product can then undergo dehydration to form an imine or a related compound. smolecule.com The reaction is often catalyzed by either an acid or a base. Acid catalysis activates the carbonyl group for nucleophilic attack, while base catalysis increases the nucleophilicity of the carboximidamide. magritek.com The synthesis of chalcone (B49325) derivatives, for example, can be achieved through the Claisen-Schmidt condensation of 2-acetyl naphthalene (B1677914) with various benzaldehydes in the presence of a base like potassium hydroxide. acs.orgnih.gov

Cyclization Reactions and Formation of Heterocyclic Compounds Incorporating this compound

The unique structure of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These cyclization reactions often involve the participation of both the carboximidamide moiety and the naphthalene ring system, leading to the formation of fused heterocyclic structures.

For instance, this compound can be utilized in the synthesis of pyrimidine (B1678525) and triazole derivatives. The direct condensation of cyanic acid derivatives with N-vinyl or aryl amides can yield C4-heteroatom substituted pyrimidines. organic-chemistry.org Furthermore, the reaction of amidines with other reagents can lead to the formation of thiazoles through a one-pot synthesis involving isothiocyanates and halomethylenes. semanticscholar.org The synthesis of various heterocyclic compounds is a cornerstone of organic synthesis, providing access to structures with significant applications in medicinal chemistry and materials science. numberanalytics.com

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. Naphthalene is generally more reactive than benzene (B151609) towards electrophilic attack due to the lower resonance energy per ring. nowgonggirlscollege.co.in The position of substitution on the naphthalene nucleus is influenced by the directing effects of the carboximidamide group and the inherent reactivity of the different positions on the naphthalene ring.

The α-positions (1, 4, 5, and 8) of the naphthalene ring are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). This is because the carbocation intermediate formed by attack at the α-position is more stabilized by resonance, with more contributing structures that retain a complete benzene ring. libretexts.org However, the substitution pattern can be influenced by reaction conditions such as temperature and the nature of the electrophile. libretexts.org

Nucleophilic Substitution Reactions Involving this compound as a Reagent or Substrate

This compound can act as a nucleophile in various reactions due to the presence of the lone pair of electrons on the nitrogen atoms of the carboximidamide group. It can participate in nucleophilic substitution reactions with electrophilic centers. For instance, it can react with acyl chlorides or other activated carboxylic acid derivatives.

Conversely, derivatives of this compound can also serve as substrates in nucleophilic substitution reactions. The specific reaction pathway and products would depend on the nature of the substituent and the attacking nucleophile.

Oxidative and Reductive Transformations of this compound and its Derivatives

The this compound molecule can undergo both oxidative and reductive transformations. The naphthalene ring system is more susceptible to oxidation and reduction than benzene. msu.edu

Oxidative Transformations Oxidation of the naphthalene ring can lead to the formation of various products, including quinones or phthalic acid derivatives, depending on the oxidizing agent and reaction conditions. nowgonggirlscollege.co.in The carboximidamide group can also be oxidized, for instance, by reagents like potassium permanganate (B83412) or hydrogen peroxide, which can lead to the formation of the corresponding carboxylic acid.

Reductive Transformations The naphthalene ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield tetrahydronaphthalene or decahydronaphthalene (B1670005) derivatives. libretexts.org The Birch reduction, using an alkali metal in liquid ammonia, offers a method for the partial reduction of the aromatic system. huji.ac.il The carboximidamide group can also be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanisms of the various transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often employ a combination of experimental techniques and computational methods.

Kinetic studies can provide insights into the rate-determining steps of reactions like hydrolysis. youtube.com Computational chemistry, including Density Functional Theory (DFT) studies, can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. For example, computational studies have been used to investigate the electronic and structural properties of naphthalene-based compounds and their interactions in biological systems. researchgate.net Such studies are invaluable for rationalizing observed reactivity and guiding the development of new chemical transformations.

Advanced Spectroscopic and Crystallographic Characterization of Naphthalene 2 Carboximidamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of organic molecules, including naphthalene-2-carboximidamide and its analogues. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Structure Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural analysis of this compound derivatives. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus, allowing for the assignment of specific protons and carbons within the molecular structure.

In derivatives of this compound, the aromatic protons of the naphthalene (B1677914) ring system typically appear in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 8.5 ppm. nih.govtandfonline.com The exact chemical shifts and coupling constants (J) provide information about the substitution pattern on the naphthalene core. The protons of the carboximidamide group (-C(=NH)NH₂) give rise to characteristic signals, with the NH₂ protons often appearing as a broad singlet. For instance, in certain chalcone (B49325)/aryl carboximidamide hybrids, the NH₂ protons have been observed as a singlet around 6.8-7.2 ppm in DMSO-d₆. nih.govtandfonline.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom of the carboximidamide group is typically observed in the range of 160-170 ppm. nih.govtandfonline.com The carbons of the naphthalene ring system show a series of signals in the aromatic region (approximately 110-140 ppm), with the quaternary carbons often exhibiting distinct chemical shifts. nih.govtandfonline.com

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Data is illustrative and based on reported values for similar structures)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Naphthalene H7.40-8.20 (m)120.1-137.8
Carboximidamide NH₂6.96 (s, 2H)-
Carboximidamide C=N-~167.2
Substituent-specific signalsVariesVaries
m = multiplet, s = singlet. Data obtained from studies on various derivatives. nih.govtandfonline.com

Two-Dimensional NMR Techniques for Complex this compound Structures

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in these cases. ucl.ac.ukresearchgate.netmnstate.edu

COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the connectivity of proton spin systems within the molecule. This is particularly useful for assigning the protons on the naphthalene ring and any aliphatic chains in the substituents. mnstate.edu

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is crucial for linking different fragments of the molecule together, for example, connecting the protons of a substituent to the carbons of the naphthalene core, and for definitively assigning quaternary carbons. researchgate.net

These advanced NMR methods provide a powerful means to assemble the complete molecular structure of intricate this compound derivatives. iisc.ac.in

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are highly sensitive to the types of chemical bonds present and their immediate environment, making them excellent for identifying functional groups and studying intermolecular interactions.

Characteristic Vibrational Modes of Carboximidamide and Naphthalene Moieties

The infrared and Raman spectra of this compound and its derivatives are characterized by specific vibrational bands corresponding to the carboximidamide and naphthalene units. nih.govtandfonline.com

Carboximidamide Group: The N-H stretching vibrations of the primary amine (NH₂) in the carboximidamide group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. nih.govtandfonline.com The C=N stretching vibration is a key characteristic band and is generally observed in the range of 1620-1670 cm⁻¹. nih.govtandfonline.com

Naphthalene Moiety: The aromatic C-H stretching vibrations of the naphthalene ring are found above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic rings give rise to a series of bands between 1400 and 1600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Vibrational Mode Frequency Range (cm⁻¹)
N-H stretch (carboximidamide)3300-3500 nih.govtandfonline.com
C-H stretch (aromatic)>3000 nih.govtandfonline.com
C=N stretch (carboximidamide)1620-1670 nih.govtandfonline.com
C=C stretch (naphthalene)1400-1600

Analysis of Hydrogen Bonding and Intermolecular Interactions via Vibrational Spectra

Vibrational spectroscopy is particularly powerful for the study of hydrogen bonding. The formation of intermolecular hydrogen bonds, for instance between the NH₂ group of the carboximidamide and a suitable acceptor, leads to a broadening and red-shifting (a shift to lower frequency) of the N-H stretching bands. d-nb.infonih.gov The extent of this shift can provide qualitative information about the strength of the hydrogen bond. d-nb.info The study of these interactions is crucial for understanding the solid-state packing and supramolecular chemistry of these compounds. mdpi.commdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound and its derivatives, mass spectrometry provides the definitive molecular weight. nih.govtandfonline.comadap.cloud High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. adap.cloud

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the structure of the parent molecule. Common fragmentation pathways for these compounds may involve the loss of small molecules like ammonia (B1221849) (NH₃) or cleavage at the bonds connecting substituents to the naphthalene core. In some studies, electrospray ionization mass spectrometry (ESI-MS) has been used, often showing the deprotonated molecule [M-H]⁻ as a prominent peak. nih.govtandfonline.com

**Table 3: Illustrative Mass Spectrometry Data for a Hypothetical this compound Derivative (C₁₁H₁₀N₂) **

Ion m/z (calculated) Interpretation
[M+H]⁺183.0917Protonated molecular ion
[M]⁺˙182.0844Molecular ion
[M-NH₂]⁺166.0651Loss of amino group
[C₁₀H₇]⁺127.0542Naphthyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within molecules like this compound and its derivatives. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the conjugated π-systems.

The naphthalene core itself displays two primary electronic transitions, designated as the ¹Lₐ and ¹Lₑ transitions. researchgate.net The ¹Lₐ transition is typically oriented along the short axis of the naphthalene ring, while the forbidden ¹Lₑ transition is polarized along the long axis. researchgate.net The introduction of a carboximidamide group at the 2-position, and further derivatization, alters the electronic landscape of the naphthalene system. This substitution can break the symmetry of the naphthalene core, leading to changes in the energy spacing and transition dipole moments of these electronic states. researchgate.net

In conjugated systems, the most common transitions are π → π* and n → π. The extensive π-system of the naphthalene ring gives rise to intense π → π transitions. The carboximidamide group introduces non-bonding electrons (n) on the nitrogen atoms, making n → π* transitions also possible. These transitions typically occur at longer wavelengths (lower energy) compared to π → π* transitions but are often less intense.

Studies on various naphthalene derivatives show that the position and intensity of absorption bands are sensitive to the nature and position of substituents. For instance, the UV-Vis spectra of naphthalene derivatives in solution and as thin films reveal shifts in absorption maxima based on the specific derivative, indicating alterations in the electronic energy levels. researchgate.net The solvent environment can also influence the electronic transitions, causing shifts in the absorption wavelengths. slideshare.net

For example, in a study of novel chalcone/aryl carboximidamide hybrids, which include a this compound moiety, the electronic absorption characteristics were integral to their characterization. nih.gov Similarly, the UV-Vis spectra of naphthalene derivatives designed for organic semiconductor applications show distinct absorption profiles that are crucial for understanding their electronic properties. researchgate.net

The following table summarizes typical electronic transitions observed in aromatic and conjugated systems relevant to this compound:

Transition TypeDescriptionTypical Wavelength Range (nm)
π → π Excitation of an electron from a π bonding orbital to a π antibonding orbital. These are typically high-energy, intense absorptions found in compounds with double or triple bonds and aromatic rings.200-400
n → π Excitation of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to a π antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are characteristic of molecules containing heteroatoms with lone pairs.300-500

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is a powerful experimental technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can elucidate the molecular structure, including bond lengths, bond angles, and conformational details. wikipedia.orgbu.edu

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

Single-crystal X-ray diffraction provides the most accurate and unambiguous determination of the molecular geometry of this compound and its derivatives in the solid state. This technique has been instrumental in confirming the structure of numerous naphthalene-based compounds. mdpi.comiucr.orgvulcanchem.com The resulting data allow for precise measurements of bond lengths and angles, which can be compared with theoretical calculations. researchgate.net

The table below presents hypothetical, yet representative, crystallographic data for a this compound derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.891(5)
β (°)105.34(1)
Volume (ų)1063.2(7)
Z4
Density (calc) g/cm³1.352
R-factor0.045

Crystal Packing Analysis and Supramolecular Architecture

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a field known as crystal packing analysis. This analysis is vital for understanding the supramolecular architecture, which is governed by a variety of intermolecular forces. In this compound and its derivatives, the planar naphthalene system and the hydrogen-bonding capable carboximidamide group play significant roles in dictating the packing arrangement. mdpi.comvulcanchem.com

Intermolecular Hydrogen Bonding Networks and π-π Stacking Interactions

Intermolecular hydrogen bonds are among the strongest non-covalent interactions and play a crucial role in the solid-state structures of compounds containing amide or imide groups. mdpi.com In this compound, the -NH₂ and =NH moieties of the carboximidamide group can act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This leads to the formation of robust hydrogen-bonding networks, often resulting in characteristic motifs like chains or dimers. mdpi.comresearchgate.net

In addition to hydrogen bonding, the aromatic naphthalene rings are prone to π-π stacking interactions. mdpi.com These interactions, where the electron-rich π systems of adjacent naphthalene cores overlap, contribute significantly to the stability of the crystal structure. mdpi.com The geometry of these interactions can vary, from face-to-face to offset or slipped stacking. researchgate.net The combination of hydrogen bonding and π-π stacking often leads to complex and well-defined three-dimensional supramolecular architectures. nih.govnih.gov For example, in the crystal structure of N'-(naphthalen-1-yl)benzenecarboximidamide, both hydrogen bonding and π-π stacking are critical for validating the molecular packing.

Hirshfeld Surface Analysis and PIXEL Calculations for Intermolecular Interactions

To gain a more quantitative understanding of the intermolecular interactions governing the crystal packing, advanced computational techniques like Hirshfeld surface analysis and PIXEL calculations are employed.

PIXEL calculations provide a method for calculating the lattice energy of a crystal by summing the interaction energies between a central molecule and its neighbors. nih.gov This method partitions the total interaction energy into Coulombic, polarization, dispersion, and repulsion components, offering deep insights into the nature of the forces holding the crystal together. nih.gov For instance, in a study of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, PIXEL calculations showed that dispersion energy was the major contributor to the stabilization of the crystal structure. nih.gov Such calculations can identify the most energetically significant molecular pairs and motifs within the crystal. nih.gov

Other Advanced Characterization Techniques for In-Depth Analysis

In addition to the primary techniques discussed, a range of other advanced analytical methods can provide further insights into the properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structure elucidation in solution, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of these compounds in the solid state, complementing X-ray diffraction data.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in a molecule and can be used to confirm the presence of the carboximidamide and naphthalene moieties. nih.gov Changes in vibrational frequencies can also provide information about hydrogen bonding and other intermolecular interactions.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of newly synthesized derivatives. nih.gov

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to investigate the thermal stability and phase behavior of these compounds, such as determining melting points and decomposition temperatures. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for calculating and predicting a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters, which can then be compared with experimental results. researchgate.netrsc.org

X-ray Absorption Spectroscopy (XAS)

Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the X-ray Absorption Spectroscopy (XAS) analysis of this compound or its direct derivatives. While XAS is a powerful technique for probing the local electronic and geometric structure of specific elements within a molecule, its application to this particular compound has not been documented in scientific literature.

In principle, XAS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could provide valuable insights. For instance, N K-edge XAS could elucidate the electronic environment of the nitrogen atoms within the carboximidamide group, offering details on their hybridization state and involvement in intermolecular interactions. Similarly, C K-edge XAS could differentiate the various carbon environments within the naphthalene ring system and the amidine moiety. However, without experimental data, any discussion remains purely hypothetical.

Studies on related classes of compounds, such as naphthalene diimides, have demonstrated the utility of XAS in understanding how modifications to the molecular core affect the electronic structure, particularly the lowest unoccupied molecular orbital (LUMO). aip.org Such studies underscore the potential of XAS for characterizing naphthalene-based compounds, but direct experimental spectra and corresponding data tables for this compound are not available.

X-ray Photoelectron Spectroscopy (XPS)

There are no specific research articles or databases that provide X-ray Photoelectron Spectroscopy (XPS) data for this compound. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

For this compound, XPS analysis would be expected to yield characteristic binding energies for the constituent elements: carbon (C 1s), nitrogen (N 1s), and any other elements present in its derivatives. High-resolution spectra of the N 1s region would be particularly informative for distinguishing between the imine (-C=NH) and amine (-NH2) nitrogens of the carboximidamide group, which would exhibit slight differences in their binding energies due to their distinct chemical environments. Research on other aromatic and aliphatic amines has established detailed databases of N 1s binding energies, which could serve as a reference for interpreting such hypothetical spectra. researchgate.net

Similarly, deconvolution of the C 1s peak could separate the signals from the carbons in the aromatic naphthalene core and the carbon of the amidine group. While studies have successfully used XPS to analyze the chemical linkages of amidine-containing molecules on carbon surfaces phi.com and to characterize aromatic aminothiophenols, semanticscholar.org no such analysis has been published for this compound itself. Therefore, no experimental data tables can be presented.

Transmission Electron Microscopy (TEM)

Specific Transmission Electron Microscopy (TEM) studies focusing on the imaging or crystallographic analysis of this compound are not found in the published scientific literature. TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image, providing direct visualization of a material's morphology, crystal structure, and even atomic arrangements under high-resolution conditions.

While TEM is more commonly applied to nanomaterials and biological macromolecules, recent advancements in low-dose and cryogenic TEM (cryo-TEM) have enabled the atomic-resolution imaging of small organic molecules. wiley.comoup.comnih.govacs.org These techniques are crucial for organic samples, which are typically sensitive to the high-energy electron beam and can be easily damaged. oup.com In principle, these methods could be applied to this compound to determine its crystal packing, identify polymorphs, and visualize crystal defects. lu.se However, no such investigation has been reported.

Electron microscopy has been utilized to observe Vero cells incubated with a fluorescent derivative of this compound, but these images depict the biological structures (cells) rather than the molecule itself. wiley.com Consequently, there are no TEM images or associated crystallographic data to present for this compound.

Operando Spectroscopy for In-Situ Reaction Monitoring

There is no available research that employs operando spectroscopy for the in-situ reaction monitoring of this compound. Operando spectroscopy is an advanced analytical methodology where a spectroscopic characterization of a material is performed while it is actively functioning or undergoing a reaction, with simultaneous measurement of its activity or property changes. kit.edu This provides direct correlations between the structural or electronic state of the molecule and its functional performance.

Given that this compound and its derivatives are known to act as fluorescent probes and DNA-binding agents, oup.com operando spectroscopic techniques could be hypothetically applied to study these interactions in real-time. For example, one could use operando fluorescence or UV-Vis spectroscopy to monitor the changes in the compound's spectral properties as it binds to a DNA target. nih.gov This would allow for the simultaneous collection of binding kinetics data and spectroscopic information, revealing the mechanism of interaction as it occurs.

Despite its potential, the application of operando spectroscopy to this compound has not been documented. The existing literature is confined to standard spectroscopic studies or applications where the dynamic, real-time aspect of the operando approach is not a feature. Therefore, no detailed research findings or data tables can be provided for this section.

Computational and Theoretical Investigations of Naphthalene 2 Carboximidamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. nih.govmdpi.com DFT calculations allow for the prediction of various molecular characteristics, including optimized geometries, electronic properties, and spectroscopic parameters, providing valuable insights that complement experimental findings. nih.gov

Optimized Molecular Geometries and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. stackexchange.com For naphthalene-2-carboximidamide, DFT calculations are employed to determine its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311+G(d,p). worldwidejournals.comresearchgate.net The optimized geometry provides a basis for further analysis of the molecule's properties.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. sfu.canih.gov For a molecule like this compound, which possesses rotatable bonds, multiple conformers may exist. nih.govnih.gov Computational methods can identify these different conformations and determine their relative energies. unibas.itsapub.org For instance, in related naphthalene (B1677914) derivatives, DFT calculations have been used to explore the potential energy surface and identify the most stable conformers. unibas.it This analysis is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Interactions

The electronic structure of a molecule is key to understanding its chemical reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. worldwidejournals.comkg.ac.rs The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. worldwidejournals.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. worldwidejournals.comsamipubco.com A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, facilitating charge transfer within the molecule. worldwidejournals.comsamipubco.com DFT calculations are widely used to compute the energies of the HOMO and LUMO and thus determine the energy gap. For naphthalene and its derivatives, DFT studies have shown that substitutions on the naphthalene ring can significantly alter the HOMO-LUMO gap. researchgate.net For example, a study on naphthalene computed a HOMO-LUMO gap of 4.75 eV using the DFT/aug-cc-pVQZ basis set. samipubco.com

Charge transfer interactions, which involve the movement of electronic charge from a donor to an acceptor region within a molecule or between molecules, are also investigated using DFT. rsc.orgnih.gov These interactions are fundamental to many chemical and biological processes. Time-dependent DFT (TD-DFT) calculations can be used to analyze electronic transitions and confirm the occurrence of charge transfer. rsc.org

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Naphthalene Derivatives (Calculated using DFT) Note: The following table contains representative data for naphthalene and related derivatives to illustrate typical values. Specific values for this compound would require dedicated calculations.

Compound Basis Set HOMO (eV) LUMO (eV) Energy Gap (eV)
Naphthalene aug-cc-pVQZ -6.13 -1.38 4.75
Naphthalene 6-31G -5.82 -0.96 4.86
Naphthalene 3-21G -5.91 -0.96 4.94

This table is generated based on data from a study on naphthalene. samipubco.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for understanding intermolecular interactions, such as hydrogen bonding and other donor-acceptor interactions. uba.arresearchgate.net

NBO analysis quantifies the stabilization energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.deicm.edu.pl This "second-order perturbation theory" analysis provides a quantitative measure of the strength of these interactions. uni-muenchen.de For example, in systems with hydrogen bonds, NBO analysis can identify the specific donor (e.g., a lone pair on an oxygen or nitrogen atom) and acceptor (e.g., an antibonding N-H or O-H orbital) and calculate the corresponding stabilization energy. nih.gov This information is crucial for understanding the nature and strength of intermolecular forces that govern the structure and properties of molecular assemblies. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are a valuable tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. nih.govresearchgate.net This synergy between theory and experiment is crucial for a comprehensive understanding of a molecule's structure and properties.

For instance, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netorientjchem.org The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational method. A high degree of correlation between the calculated and experimental vibrational frequencies provides confidence in the accuracy of the optimized molecular geometry and the vibrational assignments. orientjchem.org

Similarly, DFT can predict nuclear magnetic resonance (NMR) chemical shifts. researchgate.netunibas.it The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. epstem.net By comparing the calculated chemical shifts with experimental NMR spectra, it is possible to confirm the molecular structure and assign the signals to specific atoms in the molecule.

Furthermore, time-dependent DFT (TD-DFT) can be used to calculate electronic transitions, which can be compared with experimental UV-Vis absorption spectra. researchgate.netnih.gov This allows for the interpretation of the observed absorption bands in terms of the electronic excitations occurring within the molecule.

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Related Molecule Note: This table is a hypothetical illustration. Actual data for this compound would require specific experimental and computational studies.

Spectroscopic Parameter Calculated Value Experimental Value
Vibrational Frequencies (cm⁻¹)
N-H stretch 3450 3460
C=N stretch 1650 1645
Naphthalene ring C-C stretch 1590 1595
¹³C NMR Chemical Shifts (ppm)
C (carboximidamide) 160.5 161.2
C2 (naphthalene) 130.8 131.5

Calculation of Thermodynamic Properties and Stability

DFT calculations can be used to determine various thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. researchgate.netnasa.gov These properties are calculated based on the vibrational frequencies and other data obtained from the optimized molecular geometry. nist.gov The temperature dependence of these thermodynamic properties can also be investigated. nist.govumsl.edu

The calculated thermodynamic data can be used to assess the relative stability of different isomers or conformers of a molecule. The conformer with the lowest Gibbs free energy is the most stable at a given temperature. Furthermore, the standard enthalpy of formation can be estimated from the calculated total energy of the molecule. nist.gov

For this compound, these calculations would provide valuable information about its stability under different conditions and its thermodynamic behavior.

Table 3: Example of Calculated Thermodynamic Properties for Naphthalene Note: This table shows data for naphthalene to illustrate the type of information that can be obtained. Values for this compound would differ.

Property (at 298.15 K) Calculated Value
Enthalpy (kJ/mol) 150.58 ± 1.61
Entropy (J/mol·K) 338.29
Heat Capacity (Cp) (J/mol·K) 134.96

Data adapted from a study on naphthalene. nist.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. sfu.cakyushu-u.ac.jp MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and other dynamic processes. researchgate.net

For this compound, MD simulations could be used to explore its conformational landscape in a solvent environment. This would provide insights into the flexibility of the molecule and the preferred conformations in solution. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. For example, simulations could reveal the structure of the solvation shell around the molecule and the dynamics of solvent exchange. nih.gov

By combining MD simulations with quantum mechanical methods (QM/MM), it is possible to study chemical reactions and other processes that involve changes in electronic structure. This hybrid approach allows for a more accurate description of the reactive part of the system while treating the larger environment with a more computationally efficient classical force field.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal in modern drug discovery, enabling the prediction of the activity of newly designed molecules and providing insights into the structural features crucial for their biological function. The development of a robust QSAR model can significantly expedite the process of lead optimization by prioritizing the synthesis of compounds with the highest predicted potency.

A typical 2D-QSAR study involves the calculation of various molecular descriptors that quantify different aspects of a molecule's physicochemical properties. These descriptors can be categorized as electronic (e.g., dipole moment, partial charges), steric (e.g., molecular weight, van der Waals volume), and topological (e.g., connectivity indices), among others. nih.gov Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov

For a hypothetical series of this compound derivatives, a QSAR study would aim to identify the key structural modifications that influence a specific biological activity, such as antimicrobial or anticancer effects. For instance, substitutions on the naphthalene ring or modifications to the carboximidamide group would lead to variations in the calculated descriptors.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of this compound Derivatives

Compound IDR-Group SubstitutionMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Predicted pIC50
N2C-01-H170.212.749.95.2
N2C-02-Cl204.663.449.95.8
N2C-03-OCH3200.242.659.15.5
N2C-04-NO2215.212.895.76.1
N2C-05-NH2185.242.175.95.0

This table is a representative example created to illustrate the concept of a QSAR data set. The pIC50 values are hypothetical and for illustrative purposes only.

The resulting QSAR model, often expressed as an equation, would highlight which descriptors have the most significant impact on the activity. For example, a positive coefficient for a descriptor related to hydrophobicity (like LogP) would suggest that increasing lipophilicity in a particular region of the molecule could enhance its biological effect. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to the activity. Such insights are invaluable for guiding the rational design of more potent this compound derivatives. qsartoolbox.org

Molecular Docking Studies with Relevant Molecular Targets (e.g., enzymes, receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in understanding the molecular basis of a drug's action, predicting binding affinities, and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov

Given the diverse biological activities reported for naphthalene-containing compounds, this compound and its derivatives could potentially interact with a variety of biological targets, including enzymes and receptors implicated in cancer and infectious diseases. mdpi.comajgreenchem.com

Anticancer Targets:

Several studies have explored the anticancer potential of naphthalene derivatives through molecular docking. For instance, derivatives have been docked into the active sites of enzymes crucial for cancer cell proliferation, such as protein kinases. One study on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share some structural similarities with carboxamide derivatives of naphthalene, showed interactions with the PI3Kα kinase domain, engaging with key binding residues. mdpi.com Another investigation of naphthalene-chalcone derivatives identified potential binding to the colchicine-binding site of tubulin, suggesting a mechanism for their antiproliferative activity. ajgreenchem.com

Antimicrobial Targets:

The antimicrobial potential of naphthalene derivatives has also been investigated using molecular docking. Studies on novel triazole derivatives bearing a naphthalene moiety have shown promising binding interactions with microbial enzymes. For example, docking studies against bacterial DNA gyrase have been used to rationalize the antimicrobial activity of newly synthesized furochromone derivatives. mdpi.com Similarly, the antibacterial activity of vanillin-derived triazoles has been supported by their docking interactions with thymidylate kinase. nih.gov

A hypothetical molecular docking study of this compound against a relevant enzyme, for example, a bacterial kinase, would involve placing the compound into the enzyme's active site and calculating a docking score, which is an estimation of the binding affinity. The analysis of the docked pose would reveal specific amino acid residues that interact with the naphthalene ring and the carboximidamide group.

Table 2: Illustrative Molecular Docking Results of Naphthalene Derivatives with Various Biological Targets

Compound ClassTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Naphthalene-based dyesSARS-CoV-2 Papain-like protease (PLpro)-10.40Cys111, His272, Asp286 mdpi.com
Sulphonamide derivatives of naphthaleneTubulin (colchicine-binding site)-9.6Cys241, Leu248, Ala316 nih.gov
Naphthalene-chalcone derivativesMCF-7 related protein (hypothetical)-- ajgreenchem.com
Naphthalene-incorporated propenamidesα-Glucosidase-8.80Asp215, Glu277, Asp352 bohrium.com
Naphthalene-incorporated propenamidesα-Amylase-8.91Asp197, Glu233, Asp300 bohrium.com

This table presents a compilation of data from studies on various naphthalene derivatives to illustrate the type of information obtained from molecular docking studies. The data is not specific to this compound itself.

The insights gained from such docking studies are crucial for structure-based drug design. For example, if a hydrogen bond between the carboximidamide group and a specific amino acid residue is found to be critical for binding, medicinal chemists can design derivatives that enhance this interaction, potentially leading to improved inhibitory activity.

Academic Applications and Advanced Research Directions

Design and Synthesis of Advanced Organic Materials

The naphthalene (B1677914) moiety, with its extended π-conjugated system, provides a robust scaffold for the construction of novel organic materials with tailored electronic and optical properties. When functionalized with a carboximidamide group, these molecules exhibit enhanced coordination capabilities and reactivity, opening up avenues for their use in electronics, photonics, and catalysis.

Functional Materials for Electronics and Photonics (e.g., OLEDs)

Naphthalene-based compounds, particularly naphthalimides which share a similar core structure, are excellent fluorophores with emission wavelengths spanning a wide range of the visible spectrum (400-600 nm). stmarytx.edu This property, combined with their large Stokes shift and synthetic versatility, makes them highly suitable for applications in organic light-emitting diodes (OLEDs). stmarytx.edursc.org Research has focused on developing desymmetrized naphthalimide derivatives that feature an annulated indole (B1671886) and various auxiliary donors. rsc.org This specific design leads to a minimized HOMO-LUMO overlap, resulting in a small energy gap and efficient thermally activated delayed fluorescence (TADF) with high photoluminescence quantum yields (PLQY) ranging from 82.8% to 95.3%. rsc.org

To illustrate, a series of dyes including NMI-Ind-TBCBz, NMI-Ind-DMAc, NMI-Ind-PXZ, and NMI-Ind-PTZ have been successfully utilized in the fabrication of TADF OLED devices, producing yellow to red electroluminescence. rsc.org Notably, the red-emissive NMI-Ind-PTZ, which incorporates a phenothiazine (B1677639) donor, has demonstrated exceptional performance with a maximum external quantum efficiency (EQE) of 23.6% and a remarkable luminance of 38,000 cd m⁻². rsc.org This leads to an unprecedentedly low roll-off ratio, highlighting the potential for commercial applications in advanced display and lighting technologies. rsc.org

Catalytic Applications and Ligand Design for Metal Complexes

The carboximidamide group in Naphthalene-2-carboximidamide serves as an effective chelating site for metal ions, a feature that is extensively exploited in the design of novel catalysts and metal complexes. vulcanchem.com The planar naphthalene system facilitates π-π stacking interactions, which can influence the stability and reactivity of the resulting metal complexes. vulcanchem.comresearchgate.net

Derivatives of this compound have been investigated for their potential in various catalytic processes. For instance, the amidoxime (B1450833) group (-C(=NOH)-NH2), a modification of the carboximidamide, is a key functional group for creating ligands that can extract uranium from seawater. vulcanchem.com Furthermore, this compound and its analogues can act as ligands for transition metal complexes, which have shown promise in fields like electrochemical CO2 reduction and water oxidation catalysis. researchgate.netrsc.orgmdpi.com The design of these catalysts often involves incorporating anionic backbone ligands to lower the redox potential of the metal center, thereby enhancing catalytic activity. mdpi.com The ability to tune the electronic properties of the naphthalene core and the coordinating groups allows for the rational design of catalysts with high efficiency and selectivity for specific chemical transformations. rsc.org

Development of Chemosensors and Molecular Recognition Agents

The inherent fluorescence of the naphthalene core, combined with the metal-coordinating ability of the carboximidamide group, makes these compounds excellent platforms for the development of chemosensors. These sensors can detect a variety of analytes, including metal ions and anions, with high sensitivity and selectivity.

Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, Co²⁺, Hg²⁺, Zn²⁺)

Naphthalene-based fluorescent chemosensors have been extensively developed for the detection of various metal ions. The sensing mechanism typically involves the chelation of the metal ion by the carboximidamide or a modified functional group, which in turn modulates the fluorescence properties of the naphthalene fluorophore.

Aluminum (Al³⁺): Several naphthalene-derived probes have been designed for the selective detection of Al³⁺. scispace.comktu.ltsemanticscholar.orgnih.govrsc.org For example, a naphthalene-based sulfonamide Schiff base exhibits a 24-fold fluorescence enhancement in the presence of Al³⁺ with a low detection limit of 33.2 nM. rsc.org Another naphthalimide-based probe, M1, shows good linearity for Al³⁺ detection in the concentration range of 1 × 10⁻⁶ to 15 × 10⁻⁶ mol/L, with a detection limit of 7.55 × 10⁻⁸ mol/L. ktu.lt These sensors have been successfully applied to determine Al³⁺ content in various samples, including Chinese herbal medicines and tap water. ktu.ltsemanticscholar.orgnih.gov

Cobalt (Co²⁺): While less common, naphthalene-based sensors for Co²⁺ have also been reported. The design principles often involve creating a specific binding pocket that selectively accommodates the Co²⁺ ion, leading to a measurable change in the fluorescence signal.

Mercury (Hg²⁺): The detection of the highly toxic Hg²⁺ ion is a significant area of research. Naphthalene-based sensors have been developed that show a selective fluorescence response to Hg²⁺. mdpi.commdpi.comrsc.org One such sensor, based on an ESIPT (Excited-State Intramolecular Proton Transfer) mechanism, becomes weakly fluorescent upon the addition of Hg²⁺. rsc.org This sensor can also be used for the subsequent detection of cysteine, as cysteine can extract the Hg²⁺ from the complex, restoring the fluorescence. rsc.org Another naphthalimide-based probe demonstrated a fluorescence quenching effect in the presence of Hg²⁺ with a detection limit of 0.52 µM. mdpi.com

Zinc (Zn²⁺): Zn²⁺ is an essential metal ion in many biological processes, and its detection is of great interest. Naphthalene derivatives have been developed as fluorescent chemosensors for Zn²⁺. colab.wsmdpi.comrsc.orgrsc.org These sensors often operate through a "turn-on" fluorescence mechanism, where the binding of Zn²⁺ enhances the fluorescence intensity. mdpi.comrsc.org For instance, a fused isoindole-imidazole Schiff base chemosensor was found to be highly selective and sensitive towards Zn²⁺ with a detection limit of 0.073 μM. mdpi.com

Target IonSensor TypeDetection LimitKey Features
Al³⁺ Naphthalene sulfonamide Schiff base33.2 nM24-fold fluorescence enhancement. rsc.org
Al³⁺ Naphthalimide probe M17.55 × 10⁻⁸ mol/LGood linearity and application in herbal medicine analysis. ktu.lt
Hg²⁺ Naphthalene ESIPT sensor-"On-off" sensing, cascade detection of cysteine. rsc.org
Hg²⁺ Naphthalimide probe0.52 µMSelective fluorescence quenching. mdpi.com
Zn²⁺ Fused isoindole-imidazole Schiff base0.073 µM"Turn-on" fluorescence response. mdpi.com

Anion Recognition and Sensing via this compound Scaffolds

The field of anion recognition is crucial due to the vital roles anions play in biological and environmental systems. um.esnih.gov this compound and its derivatives can be designed to act as receptors for various anions. The hydrogen bonding capabilities of the carboximidamide group, often in conjunction with other functional groups like thiourea (B124793) or triazole, are key to this recognition process. mdpi.comacs.org

These sensors can operate through colorimetric or fluorometric changes upon anion binding. acs.org For example, thiourea-based naphthalimide sensors have been developed that exhibit a visible color change in the presence of anions like acetate, fluoride, and dihydrogenphosphate. acs.org The selectivity of these sensors can be tuned by modifying the structure of the receptor to create specific binding pockets for the target anion. mdpi.com

Design Principles and Sensing Mechanisms (e.g., ICT, CHEF, FRET)

The functionality of naphthalene-based chemosensors relies on several photophysical mechanisms that translate the binding event into a detectable optical signal.

Intramolecular Charge Transfer (ICT): In many naphthalene-based sensors, the binding of an analyte alters the electron density distribution within the molecule, leading to a change in the ICT character of the excited state. mdpi.com This can result in a shift in the emission wavelength or a change in the fluorescence intensity.

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for "turn-on" fluorescent sensors. In the free ligand, a photoinduced electron transfer (PET) process from a donor group (like an amine) to the excited fluorophore (the naphthalene core) quenches the fluorescence. Upon chelation with a metal ion, this PET process is inhibited, leading to a significant enhancement of the fluorescence emission. nih.gov

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. This mechanism can be employed in sensor design by linking a naphthalene-based donor to an acceptor whose properties change upon analyte binding.

The rational design of chemosensors based on this compound involves the careful selection of the fluorophore, the binding site, and the linker connecting them to optimize the desired sensing mechanism and achieve high selectivity and sensitivity for the target analyte.

Applications in Environmental Monitoring and Analytical Chemistry

While direct applications of this compound in routine environmental monitoring are not extensively documented, its derivatives and related naphthalene compounds are significant in environmental analysis. Naphthalene itself is a well-known polycyclic aromatic hydrocarbon (PAH) that is monitored in the environment due to its presence in vehicle exhaust and emissions from industrial activities and natural processes like bushfires. industrialchemicals.gov.au Its environmental concentrations are often higher in urban and industrial areas. industrialchemicals.gov.au

The study of naphthalene and its metabolites is crucial for understanding its environmental fate and impact. industrialchemicals.gov.au Analytical methods are employed to detect and quantify naphthalene and its derivatives in various environmental matrices, including air, water, and soil. industrialchemicals.gov.auchiron.no The development of sensitive analytical standards and methods is essential for monitoring these compounds and assessing their potential risks to ecosystems and human health. chiron.nomdpi.com

This compound in Medicinal Chemistry Research

The this compound framework serves as a valuable building block in medicinal chemistry for the design and synthesis of novel therapeutic agents. Its ability to interact with biological macromolecules has led to its exploration in various research areas, excluding clinical trials and safety profiles.

The amphiphilic nature of this compound, possessing both nonpolar (naphthalene) and polar (carboxamide) groups, enables it to interact with biomolecules through both hydrophobic and hydrophilic interactions. smolecule.com The carboximidamide group, in particular, is crucial for binding to nucleic acids. Research on the interactions of this compound derivatives with biological macromolecules like proteins, enzymes, and nucleic acids is fundamental to understanding their mechanisms of action. smolecule.com Techniques such as molecular docking are employed to predict and analyze these interactions at a molecular level. smolecule.comresearchgate.net These studies are vital for elucidating the compound's potential therapeutic applications. smolecule.com

Schiff bases derived from naphthalene-based precursors are also studied as models for biological macromolecules. researchgate.net The interaction of these compounds with proteins is a key area of investigation.

Structure-activity relationship (SAR) studies are critical in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided insights into the functional groups essential for target engagement.

The carboximidamide group has been identified as a key functional group for the biological activity of these compounds. tandfonline.com SAR studies on related N'-(Naphthalen-1-yl)benzenecarboximidamide have shown that this group is essential for binding to nucleic acids. Furthermore, the substitution pattern on the naphthalene ring can significantly affect binding affinity. For instance, the presence of electron-withdrawing groups can enhance binding, while bulky substituents may cause steric hindrance.

In the development of inhibitors for enzymes like cyclooxygenase (COX), SAR studies of chalcone (B49325)/aryl carboximidamide hybrids have demonstrated that the presence of electron-donating groups can increase their inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production. nih.gov

The this compound scaffold has been utilized in the design of ligands aimed at modulating specific biological pathways implicated in various diseases. For instance, derivatives have been synthesized and investigated for their potential to inhibit enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govlookchem.com

Researchers have designed and synthesized novel piperine-carboximidamide hybrids as potential cytotoxic agents that target multiple pathways, including those involving EGFR, BRAF, and CDK2. tandfonline.com Similarly, naphthalene-based acetic acids have been explored as ligands in the development of metal complexes with potential biological activities. mdpi.com The design of such ligands is a crucial step in the development of new therapeutic strategies.

In vitro mechanistic studies on non-human biological systems are essential for understanding the fundamental biological effects of this compound derivatives. These studies often precede any consideration for human applications and provide valuable data on the compound's mode of action.

For example, chalcone/aryl carboximidamide hybrids have been evaluated for their inhibitory activity against iNOS and PGE2 in LPS-stimulated macrophage cell lines. nih.govlookchem.com The most potent of these compounds were further tested in a carrageenan-induced rat paw edema model to assess their in vivo anti-inflammatory activity. nih.gov Other studies have investigated the inhibitory effects of this compound derivatives on enzymes like COX-1 and COX-2 using bovine-derived enzymes. nih.gov Additionally, the antiproliferative activities of some derivatives have been evaluated against various human cancer cell lines. tandfonline.com

Compound/Derivative Biological System/Target Observed Effect Research Focus
Chalcone/aryl carboximidamide hybridsLPS-stimulated macrophagesInhibition of NO and PGE2 productionAnti-inflammatory activity nih.govlookchem.com
Chalcone/aryl carboximidamide hybridsCarrageenan-induced rat paw edema (in vivo)Edema inhibitionAnti-inflammatory activity nih.gov
Piperine-carboximidamide hybridsHuman cancer cell lines (e.g., MCF-7, HeLa)Antiproliferative activityAnticancer potential tandfonline.com
This compound derivativesBovine COX-1 and COX-2 enzymesEnzyme inhibitionAnti-inflammatory mechanism nih.gov

Design of Ligands for Modulating Specific Biological Pathways

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of organized structures. Naphthalene diimides (NDIs), which share the naphthalene core, are of significant interest in this area due to their ability to self-assemble into various nano-, meso-, or microstructures. google.com This self-assembly is driven by factors such as π-π stacking interactions between the planar naphthalene systems. google.comresearchgate.net

The self-assembly of NDI derivatives can be influenced by the solvent environment and the nature of substituents. google.comrsc.org These self-assembled structures have potential applications in materials science, including the development of electronic components. google.com Coordination-driven self-assembly is another approach used to create complex supramolecular architectures with NDI-based ligands. digitellinc.com The resulting structures have potential applications in host-guest chemistry, catalysis, and sensing. digitellinc.com

Design of Host-Guest Systems and Molecular Capsules

The development of synthetic receptors capable of selectively binding to specific guest molecules is a cornerstone of supramolecular chemistry. thno.org The rigid and aromatic nature of the naphthalene moiety in this compound makes it an excellent candidate for incorporation into host-guest systems and molecular capsules. frontiersin.orgrsc.org

The planar naphthalene unit can participate in π-π stacking interactions, which are crucial for the formation of well-defined cavities and binding pockets. vulcanchem.comuva.es These interactions, driven by a combination of dispersion forces and Pauli repulsion, are fundamental in the engineering of supramolecular assemblies. uva.es In the context of host-guest chemistry, the naphthalene core of this compound can act as a "wall" or "panel" in the construction of larger, cage-like structures. wisconsin.edu

The design of such systems often involves linking multiple naphthalene-containing units together, either covalently or through non-covalent interactions, to create a three-dimensional structure with an internal cavity. rsc.org The size and shape of this cavity can be tuned by modifying the linker units and the substitution pattern on the naphthalene ring.

Acyclic pillar[n]naphthalenes, for instance, are a class of synthetic receptors composed of 2,3-diethoxynaphthalene (B13772719) units linked by methylene (B1212753) bridges. frontiersin.org These molecules can adopt pseudo-cyclic structures and have shown the ability to bind organic ammonium (B1175870) cations within their π-rich cavities, with association constants in the range of 10² to 10⁴ M⁻¹. frontiersin.org This demonstrates the potential of naphthalene-based hosts for molecular recognition. While specific research on this compound in this exact context is nascent, its structural similarities to these building blocks suggest its potential utility.

The carboximidamide group adds another layer of functionality. It can act as a hydrogen bond donor and acceptor, providing specific interaction sites for guest molecules. This dual nature—hydrophobic interactions from the naphthalene core and specific hydrogen bonding from the carboximidamide group—could lead to the development of highly selective host systems.

Table 1: Potential Host-Guest Systems Incorporating this compound

Host Architecture Key Interactions with Guest Potential Guest Molecules
Molecular Tweezer π-π stacking, hydrogen bonding Aromatic hydrocarbons, electron-deficient species
Self-Assembled Cage Metal coordination, hydrogen bonding Small organic molecules, anions

Exploration of Non-covalent Interactions in Self-Assembled Structures

The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. ewochem.org The structure of this compound is conducive to a variety of such interactions, making it an interesting model for studying these fundamental forces.

π-π Stacking: The large, electron-rich surface of the naphthalene ring system is prone to π-π stacking. vulcanchem.com In derivatives of naphthalene, such as naphthalene diimides (NDIs), these interactions are a dominant force in determining the molecular packing in the solid state. nih.gov The relative orientation of the stacked rings (e.g., face-to-face vs. edge-to-face) can significantly influence the electronic properties of the resulting material. nih.gov For this compound, parallel-displaced or T-shaped arrangements would be expected to minimize electrostatic repulsion and maximize attractive dispersion forces.

Hydrogen Bonding: The carboximidamide group, with its N-H and C=N moieties, can participate in a network of hydrogen bonds. These interactions are highly directional and can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-π stacking can lead to the formation of complex and potentially functional self-assembled structures.

Other Interactions: In addition to these primary forces, other non-covalent interactions such as C-H···π interactions can further stabilize the self-assembled structures. In these interactions, a C-H bond acts as a weak hydrogen bond donor to the electron-rich π-system of a neighboring naphthalene ring.

The study of how these different interactions work in concert to direct the self-assembly of this compound can provide valuable insights into the design of new materials with tailored properties. For example, understanding the factors that control the packing of these molecules could lead to the development of new organic semiconductors or porous materials for storage and separation.

Table 2: Non-covalent Interactions in the Self-Assembly of this compound

Interaction Type Structural Motif Contributing Groups Expected Energetic Contribution
π-π Stacking Parallel-displaced or T-shaped stacking of naphthalene rings Naphthalene core 2-10 kcal/mol
Hydrogen Bonding Linear chains, cyclic motifs, or extended networks Carboximidamide group 3-15 kcal/mol per bond

Green Chemistry Initiatives and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes by, for example, minimizing waste, using less hazardous substances, and improving energy efficiency. mlsu.ac.inchemmethod.com The synthesis of this compound and its derivatives is an area where these principles can be applied to develop more sustainable methodologies.

Traditionally, the synthesis of such compounds might involve multi-step procedures with harsh reagents and organic solvents. chemistryviews.org Green chemistry initiatives focus on developing alternative routes that are more environmentally benign.

One promising approach is the use of water as a solvent. Water is non-toxic, non-flammable, and inexpensive. A green synthesis for N'-hydroxy-2-naphthalenecarboximidamide, a related compound, has been reported using water as the solvent and triethylamine (B128534) as a base at room temperature. lookchem.com This method offers advantages such as good yields, easier work-up, and shorter reaction times compared to previous methods. lookchem.com This suggests that a similar aqueous-based synthesis could potentially be developed for this compound.

Another green chemistry strategy is the use of catalysts to improve reaction efficiency and reduce waste. For example, solid acid catalysts have been used for the synthesis of amidoalkyl naphthols in a one-pot, solvent-free reaction. arcjournals.org These catalysts can often be recovered and reused, further reducing the environmental footprint of the process.

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is also a key consideration in green synthesis design. mlsu.ac.in Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of byproducts.

Table 3: Comparison of Traditional vs. Potential Green Synthesis of this compound

Synthesis Parameter Traditional Approach Green Chemistry Approach
Solvent Organic solvents (e.g., chlorinated hydrocarbons, DMF) Water, supercritical fluids, or solvent-free conditions
Catalyst Stoichiometric reagents, strong acids/bases Recyclable solid acids/bases, biocatalysts
Energy Input High temperatures, prolonged heating Ambient temperature, microwave irradiation
Atom Economy Often low due to protecting groups and byproducts High, through addition and multicomponent reactions

| Waste Generation | Significant, including solvent and byproduct waste | Minimized through catalyst recycling and high atom economy |

By focusing on these green chemistry principles, researchers can develop more sustainable and efficient methods for the synthesis of this compound, making this valuable compound more accessible for a wide range of academic and industrial applications.

Future Perspectives and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Naphthalene-2-carboximidamide Design and Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the discovery and optimization of novel this compound derivatives. springernature.com These computational methods can rapidly process vast datasets to predict molecular properties, suggest synthetic pathways, and design new molecules with desired functionalities, significantly accelerating the traditional design-make-test-analyze cycle. springernature.comasiaresearchnews.com

AI/ML Application AreaDescriptionPotential Impact on this compound Research
Property Prediction Using ML models to forecast biological activity, toxicity, and physicochemical properties (e.g., solubility, stability) from molecular structure. jscholaronline.orgFaster identification of promising derivatives with desirable therapeutic or material characteristics.
Generative Design Employing generative algorithms (e.g., GANs, autoencoders) to design novel this compound structures with optimized properties. springernature.comDiscovery of innovative molecular scaffolds that go beyond known chemical motifs.
Retrosynthesis Planning AI tools suggest viable synthetic routes for target molecules by working backward from the final structure to commercially available starting materials. asiaresearchnews.comMore efficient and cost-effective synthesis of complex this compound derivatives.
Reaction Optimization ML algorithms predict the optimal conditions (catalyst, solvent, temperature) for chemical reactions, improving yield and purity. beilstein-journals.orgEnhanced efficiency and sustainability of the synthesis process for this class of compounds.

High-Throughput Synthesis and Screening Methodologies for Novel this compound Derivatives

The development of novel this compound derivatives will be significantly accelerated by the adoption of high-throughput synthesis and screening (HTS) techniques. researchgate.net These methodologies enable the rapid creation and evaluation of large libraries of related compounds, allowing for a more comprehensive exploration of the chemical space around the core scaffold. nih.gov

Combinatorial chemistry, a strategy for producing large numbers of compounds simultaneously, can be applied to the this compound structure. researchgate.net By systematically varying the substituents on the naphthalene (B1677914) ring or the carboximidamide group using a defined set of building blocks, researchers can generate extensive libraries. nih.gov The use of miniaturized and automated platforms, such as those employing acoustic dispensing technology, allows these syntheses to be performed on a nanomole scale, conserving precious starting materials and reducing waste. nih.govscienceintheclassroom.org This approach makes it feasible to test a vast number of structural variations to identify promising candidates for drug discovery or materials science applications. scienceintheclassroom.org

Once synthesized, these libraries can be rapidly evaluated using HTS assays. For example, in drug discovery, techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST) can be used to screen for compounds that bind to a specific protein target. nih.gov In materials science, high-throughput methods can assess properties like corrosion inhibition or fluorescence. smolecule.com The ability to screen unpurified reaction mixtures further streamlines the workflow, quickly identifying "hits" that can then be resynthesized and characterized in more detail. nih.gov

High-Throughput TechniqueDescriptionRelevance to this compound
Combinatorial Chemistry Systematic and repetitive chemical reactions that generate a large library of related compounds from a set of building blocks. researchgate.netRapid generation of diverse this compound libraries by modifying substituents.
Miniaturized Synthesis Performing chemical reactions on a very small (nanomole) scale using automation and specialized liquid handlers. scienceintheclassroom.orgConserves resources and allows for the creation of larger, more diverse compound libraries.
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for a specific biological activity or physical property. researchgate.netescholarship.orgEfficiently identifies active derivatives from large libraries for further development.
Crude Mixture Screening Directly screening the output of synthesis reactions without purification to quickly identify active compounds. nih.govAccelerates the hit-finding process by removing a time-consuming purification bottleneck.

Advanced In-Situ and Operando Characterization for Reaction Discovery

Understanding the precise mechanisms of how this compound and its derivatives are formed and how they function is critical for optimizing their synthesis and applications. Advanced in-situ and operando spectroscopic techniques are emerging as powerful tools for this purpose. hidenanalytical.comacs.org These methods allow researchers to observe chemical reactions and material transformations in real-time, under actual operating conditions, providing dynamic insights that are unobtainable from traditional ex-situ analysis. nih.govacs.org

Operando spectroscopy couples a characterization technique (like Raman or IR spectroscopy) with a simultaneous measurement of catalytic activity or reaction progress. hidenanalytical.com For example, when studying the synthesis of a this compound derivative, operando IR spectroscopy could monitor the formation and disappearance of intermediate species while gas chromatography tracks the reaction yield. acs.orghal.science This provides direct evidence for the reaction pathway and helps identify rate-limiting steps or catalyst deactivation mechanisms. nih.gov

These techniques are particularly valuable for studying catalytic processes involving naphthalene derivatives. uu.nl For instance, operando X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can reveal dynamic changes in a catalyst's structure and electronic state during a reaction. researchgate.net By observing the catalyst "at work," scientists can establish clear structure-property relationships, which is essential for designing more efficient and robust catalysts for the synthesis of this compound and other fine chemicals. researchgate.netrsc.org

Characterization TechniquePrincipleApplication in this compound Research
Operando IR/Raman Spectroscopy Vibrational spectroscopy is used to identify molecules and functional groups present in a reactor under reaction conditions. hidenanalytical.comacs.orgElucidating reaction mechanisms, identifying intermediates, and studying catalyst-substrate interactions during synthesis.
Operando X-ray Diffraction (XRD) Provides information on the crystalline structure of materials (e.g., catalysts) as a reaction proceeds. researchgate.netMonitoring phase changes and structural evolution of catalysts used in the synthesis of naphthalene derivatives.
Operando X-ray Absorption Spectroscopy (XAS) Probes the local atomic and electronic structure of a specific element within a material under operating conditions. researchgate.netDetermining the oxidation state and coordination environment of metal centers in catalysts during the reaction.
In-Situ Electron Microscopy Visualizes materials at the nanoscale while they are subjected to stimuli like heat or reactive gases. acs.orgObserving morphological changes in catalysts or the formation of new material phases involving this compound.

Multidisciplinary Approaches for Expanding this compound Applications

The future development of this compound is intrinsically linked to multidisciplinary collaboration, integrating expertise from chemistry, biology, materials science, and computational science. The compound's unique structure, featuring both polar and nonpolar functional groups, makes it a versatile building block for a wide range of applications. smolecule.com

In medicinal chemistry , the scaffold serves as a foundation for developing new therapeutic agents. smolecule.com Its derivatives have been explored for their potential as antitumor, antibacterial, and antifungal agents. smolecule.com Recent research has focused on creating hybrid molecules where the this compound moiety is combined with other pharmacologically active structures, such as chalcones or piperine, to create multi-targeted agents against complex diseases like cancer. nih.govtandfonline.comnih.gov

In materials science , this compound derivatives are being investigated as precursors for functional materials. smolecule.com For example, derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. smolecule.com The naphthalene group can also be leveraged for its fluorescent properties, making derivatives like 1,8-naphthalimides useful as fluorescent probes in biological and chemical sensing applications. smolecule.com

The convergence of these fields, powered by the computational and analytical advances discussed previously, will drive the creation of novel, high-performance molecules. For example, a collaboration between materials scientists and medicinal chemists could lead to the development of drug-eluting coatings based on this compound derivatives, combining antimicrobial properties with material stability.

Research FieldApplication of this compoundExample of Multidisciplinary Synergy
Medicinal Chemistry Building block for synthesizing novel drug candidates targeting cancer, microbes, and inflammation. smolecule.comtandfonline.comnih.govCollaboration with computational chemists to use AI for designing more potent and selective enzyme inhibitors.
Materials Science Precursor for functional materials, including corrosion inhibitors and fluorescent molecules. smolecule.comsmolecule.comPartnering with engineers to incorporate fluorescent derivatives into biosensors for medical diagnostics.
Agricultural Science Investigated as an antimicrobial agent for protecting crops against pathogenic microbes. smolecule.comWorking with biologists to screen derivative libraries for activity against specific plant pathogens.
Catalysis Use as a ligand in metal-catalyzed reactions or as a building block for catalytic frameworks. smolecule.comCombining experimental synthesis with operando spectroscopy to design improved catalytic systems.

Q & A

Q. Table 1. Key Toxicological Assessment Steps

StepDescriptionReference
1Literature search using tailored query strings
2Data extraction via standardized forms
3Risk of bias evaluation for human/animal studies
4Confidence rating based on study quality

Q. Table 2. Inhibitory Potency (Ki) of this compound

Target EnzymeKi (nM)MethodReference
Kallikrein 123,000Competitive assay
UrokinaseNot reportedX-ray crystallography

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.